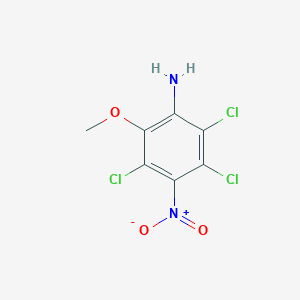

2,3,5-Trichloro-6-methoxy-4-nitroaniline

Description

Contextualization within Substituted Aromatic Amine Chemistry

Substituted aromatic amines are organic compounds where an amino group (-NH₂) is attached to an aromatic ring that also bears other functional groups. The electronic properties of these substituents dictate the chemical behavior of the entire molecule. They are broadly classified into two categories: electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

In the case of 2,3,5-Trichloro-6-methoxy-4-nitroaniline, the aniline (B41778) core is adorned with a combination of both types of groups:

Electron-Donating Groups: The amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups are potent EDGs. They increase the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic aromatic substitution.

Electron-Withdrawing Groups: The three chloro (-Cl) atoms and the nitro (-NO₂) group are EWGs. These groups decrease the electron density of the ring, making it less reactive towards electrophiles. The nitro group is one of the strongest EWGs.

The simultaneous presence of multiple, competing substituents makes predicting the compound's reactivity complex. The three chlorine atoms and the nitro group significantly reduce the basicity of the amino group, a typical characteristic of halogenated and nitrated anilines.

Academic Significance and Unique Structural Features for Research

The academic interest in this compound lies primarily in its unique substitution pattern. The dense packing of five distinct groups on a single benzene (B151609) ring presents significant steric hindrance around the aniline core. This crowding can influence the molecule's conformation, crystal packing, and accessibility of the functional groups for reaction.

The molecule's structure offers a platform to study the interplay of:

Steric Effects: The bulky chlorine atoms adjacent to the other substituents could force them out of planarity with the benzene ring, affecting electronic conjugation.

Electronic Effects: The powerful push-pull mechanism created by the electron-donating amino/methoxy groups and the electron-withdrawing nitro/chloro groups could lead to interesting photophysical properties, making it a candidate for studies in nonlinear optics or as a solvatochromic dye, although no such research has been published.

The high degree of chlorination also places it within the category of polychlorinated nitroaromatic compounds, a class known for its industrial utility and environmental persistence. nih.gov

Current Research Landscape and Identified Knowledge Gaps

A comprehensive search of the scientific literature reveals a significant knowledge gap concerning this compound. There are no dedicated studies on its synthesis, characterization, reactivity, or potential applications. Its mention is largely confined to chemical supplier catalogs and compound databases.

This absence of research is the most critical knowledge gap. The potential utility of this compound as a chemical intermediate is wholly unexplored. Polychlorinated and nitrated aromatic compounds often serve as building blocks for the synthesis of complex heterocyclic compounds, pigments, and specialty polymers. nih.gov For instance, related methoxy-nitroanilines are known precursors in the synthesis of azo dyes and pigments. wikipedia.org

The complete lack of experimental data means that fundamental physicochemical properties, spectroscopic data, and crystal structure information are unavailable. Future research could focus on:

Developing an efficient and scalable synthesis route.

Characterizing the compound using modern analytical techniques (NMR, IR, MS, and X-ray crystallography).

Investigating its reactivity and potential as a precursor for more complex molecules, such as novel dyes or pharmacologically active agents.

Until such studies are undertaken, this compound remains a theoretical entity whose potential contributions to chemical science are yet to be discovered.

Compound Data

Given the lack of experimental research, the following table presents basic calculated and predicted data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 2433-44-5 | - |

| Molecular Formula | C₇H₅Cl₃N₂O₃ | Calculated |

| Molecular Weight | 286.49 g/mol | Calculated |

| Predicted LogP | 3.5 | ChemSpider |

| Predicted Boiling Point | 373.9 °C | ChemSpider |

| Predicted Melting Point | 151.7 °C | ChemSpider |

Structure

3D Structure

Properties

CAS No. |

66015-92-7 |

|---|---|

Molecular Formula |

C7H5Cl3N2O3 |

Molecular Weight |

271.5 g/mol |

IUPAC Name |

2,3,5-trichloro-6-methoxy-4-nitroaniline |

InChI |

InChI=1S/C7H5Cl3N2O3/c1-15-7-4(10)6(12(13)14)3(9)2(8)5(7)11/h11H2,1H3 |

InChI Key |

YLJUHOKWYHBHPO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C(=C1Cl)[N+](=O)[O-])Cl)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to 2,3,5-Trichloro-6-methoxy-4-nitroaniline

Precursor Selection and Chemical Conversion Strategies

Specific precursors and established chemical conversion strategies for the synthesis of this compound have not been documented in available scientific literature. General synthetic approaches to similarly substituted aromatic compounds might suggest potential precursors such as polychlorinated methoxy (B1213986) anilines or related nitrobenzene (B124822) derivatives. However, without experimental data, any proposed pathway remains speculative.

Optimization of Reaction Conditions for Yield and Selectivity

There is no published research on the optimization of reaction conditions to improve the yield and selectivity for the synthesis of this compound.

Methodologies for Research Scale Synthesis

Documented methodologies for the research-scale synthesis of this compound could not be identified.

Mechanistic Investigations of Formation Reactions

Exploration of Electrophilic Aromatic Substitution Pathways

No mechanistic studies concerning the electrophilic aromatic substitution pathways leading to the formation of this compound have been reported. While the nitration of a corresponding trichloro-methoxy-aniline would likely proceed via an electrophilic aromatic substitution mechanism, the specific regioselectivity and the influence of the existing substituents on the reaction pathway have not been investigated for this compound.

Analysis of Nucleophilic Aromatic Substitution Mechanisms

There is no available analysis of nucleophilic aromatic substitution mechanisms involved in the synthesis of this compound.

Role of Specific Catalytic Systems in Synthetic Transformations

The synthesis of substituted anilines often employs advanced catalytic systems to achieve high yields and selectivity. While specific methods for this compound are not extensively detailed in the literature, plausible synthetic routes can be inferred from the preparation of analogous compounds. For instance, the synthesis of 2,3-dichloro-6-nitroaniline (B1587157) has been achieved through a two-step process involving the nitration of 1,2,3-trichlorobenzene (B84244) followed by an ammonolysis reaction. google.com This suggests that a similar pathway involving nitration of a corresponding polychlorinated anisole (B1667542) precursor followed by amination could be a viable strategy.

Modern catalytic methods for aniline (B41778) synthesis offer alternative approaches. Palladium on carbon (Pd/C) in conjunction with an ethylene (B1197577) system has been reported for the synthesis of various substituted anilines from cyclohexanones under non-aerobic conditions. bohrium.comacs.org This method involves a hydrogen transfer mechanism and demonstrates the versatility of palladium catalysis. Furthermore, photoredox-cobalt dual catalysis has emerged as a novel technique for preparing anilines from amines and ketones, generating the aromatic ring in situ through a dehydrogenative coupling process. galchimia.com For further transformations of the aniline scaffold, rhodium(III) catalysts have been used to achieve C–H bond activation and annulation, leading to the construction of more complex heterocyclic structures like indolines. acs.org These catalytic systems highlight the diverse and powerful tools available for the synthesis and modification of complex aromatic amines.

Derivatization and Functionalization Strategies

The chemical architecture of this compound offers several avenues for derivatization. The presence of a nucleophilic amino group, a potentially cleavable methoxy group, a reducible nitro group, and multiple chloro-substituents on the aromatic ring allows for a wide range of functionalization strategies. These modifications can be used to alter the molecule's properties or to build more complex chemical structures.

Chemical Modifications at the Amino Group

The primary amino group is a key site for chemical modification due to its nucleophilicity. It can readily undergo reactions with various electrophiles.

Acylation and Formylation: The amino group can be acylated or formylated to form amides. Reagents derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) have been shown to be effective for the formylation of amines and α-amino acid esters. researchgate.net

Heterocyclization: The amino group can serve as a key nucleophile in reactions to form heterocyclic compounds. For example, reactions of 2-amino-1-(4-nitrophenyl)ethanol (B107438) with electrophilic reagents like carbonyldiimidazole or formaldehyde (B43269) lead to the formation of oxazaheterocycles such as 1,3-oxazolidin-2-ones and 1,3-oxazolidines. researchgate.net

Diazotization: Aromatic primary amines can be converted to diazonium salts using nitrous acid. These intermediates are highly versatile and can be used in Sandmeyer reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the aromatic ring, replacing the original amino group.

Reactions Involving the Methoxy Substituent

The methoxy group (-OCH₃) on the aromatic ring is generally stable, but it can be targeted for specific transformations. The most common reaction involving an aryl methoxy group is ether cleavage to yield a phenol. This transformation is typically achieved under harsh conditions using strong acids such as hydrobromic acid (HBr) or a Lewis acid like boron tribromide (BBr₃). This dealkylation would convert the methoxy substituent into a hydroxyl group, providing a new site for functionalization, such as esterification or etherification.

Halogenation and Dehalogenation Studies on the Aromatic Core

The aromatic core of this compound is already heavily substituted with three chlorine atoms.

Halogenation: Introducing additional halogen atoms onto the electron-deficient ring would be chemically challenging. The combined electron-withdrawing effects of the three chloro substituents and the nitro group deactivate the ring towards further electrophilic aromatic substitution.

Dehalogenation: In contrast, the removal of chlorine atoms (dehalogenation) is a more feasible transformation. wikipedia.org Reductive dehalogenation can replace a carbon-halogen bond with a carbon-hydrogen bond. wikipedia.org This is often accomplished via catalytic hydrogenolysis, using a catalyst like palladium on carbon (Pd/C) and a hydrogen source. wikipedia.org The rate of dehalogenation is dependent on the carbon-halogen bond strength, with C-Cl bonds being stronger and thus harder to cleave than C-Br or C-I bonds. wikipedia.org Studies on the biodegradation of 2-chloro-5-nitrophenol (B15424) have shown that reductive dechlorination is a key step in its metabolic pathway, indicating that such transformations are possible on related structures. nih.gov

Transformations of the Nitro Group (e.g., Reduction to Amine)

The nitro group is one of the most versatile functional groups for transformation on the molecule. Its reduction can lead to several different products, most commonly the corresponding primary amine. wikipedia.org This transformation is a cornerstone of synthetic organic chemistry due to the prevalence of nitroarenes as synthetic precursors.

The reduction of the nitro group to an amine can be achieved using a wide variety of reagents and conditions, which allows for a high degree of chemoselectivity, often leaving other reducible groups untouched. organic-chemistry.orgscispace.com The process typically proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Key methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a widely used industrial method, employing catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide with a source of hydrogen gas. wikipedia.org

Metal-Acid Systems: Classic methods involve the use of a metal, such as iron, tin, or zinc, in an acidic medium (e.g., HCl). wikipedia.orgscispace.com

Sulfides: Sodium sulfide (B99878) or ammonium (B1175870) sulfide can be used for the selective reduction of one nitro group in a dinitro compound. wikipedia.org

Metal-Free Reductions: Modern methods have been developed to avoid the use of heavy metals. These include systems like trichlorosilane (B8805176) (HSiCl₃) with a tertiary amine or the use of tetrahydroxydiboron. organic-chemistry.org

The choice of reducing agent can be critical when other sensitive functional groups are present.

| Reagent/System | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly efficient but may also reduce other functional groups like alkenes or effect dehalogenation. | wikipedia.org |

| Iron (Fe) / HCl or Acetic Acid | Aqueous acidic solution, often heated. | A classic, cost-effective method widely used in industry. | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Effective for reducing nitro groups without affecting carbonyls. | scispace.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic systems. | A mild reducing agent often used in aqueous media. | wikipedia.org |

| Tetrahydroxydiboron (B₂(OH)₄) | Water as solvent, can be catalyzed by 4,4'-bipyridine. | A metal-free system that tolerates sensitive functional groups like vinyl, ethynyl, and halogens. | organic-chemistry.org |

Advanced Spectroscopic and Analytical Characterization

Vibrational Spectroscopy Applications (FTIR, FT-Raman)

Vibrational spectroscopy, encompassing both FTIR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. The vibrational modes of a molecule are highly sensitive to its geometry, bond strengths, and the masses of its constituent atoms.

Comprehensive Spectral Assignments and Interpretation of Molecular Vibrations

If the FTIR and FT-Raman spectra of 2,3,5-Trichloro-6-methoxy-4-nitroaniline were available, a detailed assignment of the observed vibrational bands would be undertaken. This would involve correlating specific absorption (FTIR) and scattering (FT-Raman) peaks to the stretching, bending, and torsional motions of the molecule's bonds.

Key vibrational modes that would be expected and analyzed include:

N-H vibrations: The aniline (B41778) moiety would exhibit characteristic N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The number and position of these bands would provide information about hydrogen bonding. N-H bending vibrations would be expected at lower frequencies.

C-H vibrations: The methoxy (B1213986) group (O-CH₃) would show symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹.

NO₂ vibrations: The nitro group is a strong absorber in the infrared spectrum. Asymmetric and symmetric stretching vibrations of the NO₂ group would be anticipated in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl vibrations: The three chlorine substituents would give rise to C-Cl stretching vibrations, typically in the fingerprint region of the spectrum (below 800 cm⁻¹).

Aromatic ring vibrations: C=C stretching vibrations within the benzene (B151609) ring would appear in the 1400-1600 cm⁻¹ region. C-H in-plane and out-of-plane bending vibrations would also be present.

C-O and C-N vibrations: Stretching vibrations for the C-O bond of the methoxy group and the C-N bond of the aniline group would also be identified.

A hypothetical data table for the vibrational assignments would be structured as follows:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| Data Unavailable | N-H asymmetric stretch | Aniline (NH₂) |

| Data Unavailable | N-H symmetric stretch | Aniline (NH₂) |

| Data Unavailable | C-H asymmetric stretch | Methoxy (CH₃) |

| Data Unavailable | C-H symmetric stretch | Methoxy (CH₃) |

| Data Unavailable | C=C stretch | Aromatic Ring |

| Data Unavailable | NO₂ asymmetric stretch | Nitro (NO₂) |

| Data Unavailable | NO₂ symmetric stretch | Nitro (NO₂) |

| Data Unavailable | C-O stretch | Methoxy |

| Data Unavailable | C-N stretch | Aniline |

| Data Unavailable | C-Cl stretch | Trichloro |

Influence of Substituents on Vibrational Modes and Band Shifts

The various substituents on the aniline ring—three chlorine atoms, a methoxy group, and a nitro group—would significantly influence the vibrational frequencies of the parent aniline molecule. The electron-withdrawing nature of the nitro and chloro groups, and the electron-donating character of the methoxy and amino groups, would alter the electron distribution within the aromatic ring, thereby affecting bond strengths and vibrational frequencies. For instance, the position of the N-H and C=C stretching bands would be sensitive to these electronic effects. The steric hindrance caused by the bulky substituents would also likely lead to shifts in certain vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule.

Proton NMR (¹H NMR) Analysis and Chemical Shift Correlation

A ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring atoms. Key expected signals would include:

NH₂ protons: A broad singlet corresponding to the two protons of the amino group. Its chemical shift would be highly dependent on the solvent and concentration.

OCH₃ protons: A sharp singlet for the three equivalent protons of the methoxy group.

Due to the extensive substitution on the benzene ring, there are no aromatic protons in this molecule.

A hypothetical ¹H NMR data table would look like this:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data Unavailable | s (broad) | 2H | NH₂ |

| Data Unavailable | s | 3H | OCH₃ |

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule, confirming the carbon skeleton. For this compound, seven distinct carbon signals would be expected: six for the aromatic ring and one for the methoxy group. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. For example, the carbon attached to the methoxy group would be shifted to a higher frequency (downfield), while carbons attached to chlorine atoms would also show characteristic shifts.

A hypothetical ¹³C NMR data table would be structured as follows:

| Chemical Shift (ppm) | Assignment |

| Data Unavailable | C-NH₂ |

| Data Unavailable | C-Cl |

| Data Unavailable | C-Cl |

| Data Unavailable | C-NO₂ |

| Data Unavailable | C-Cl |

| Data Unavailable | C-OCH₃ (aromatic) |

| Data Unavailable | OCH₃ |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional NMR techniques would be employed to further confirm the structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this specific molecule, since there are no coupled protons, a COSY spectrum would not be particularly informative.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal correlations between protons and the carbons to which they are directly attached. For this compound, an HMQC/HSQC spectrum would show a correlation between the methoxy protons and the methoxy carbon.

Without the foundational spectral data, any further discussion would be purely speculative and would not meet the required standards of scientific accuracy.

of this compound

Following a comprehensive search for scientific literature, no specific experimental data could be located for the advanced analytical characterization (Mass Spectrometry, X-ray Diffraction, and Chromatography) of the compound This compound . The requested detailed research findings, including data for high-resolution mass spectrometry, tandem mass spectrometry, single crystal and powder X-ray diffraction, and various chromatographic methods for this specific molecule, are not available in the public domain through the search methodologies employed.

Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content for the specified subsections (3.3, 3.4, and 3.5) as requested in the article outline. Providing information on related but structurally different compounds would violate the strict requirement to focus solely on "this compound" and would be scientifically inappropriate.

The absence of such specific data in accessible literature suggests that the detailed analytical characterization of this particular compound may not have been published or is not widely indexed.

Chromatographic Methods for Purity Assessment and Separation

Gas Chromatography (GC) Techniques and Detector Optimization

Gas chromatography is a suitable technique for the analysis of semi-volatile compounds like substituted nitroanilines. However, the thermolability of some nitroaniline derivatives requires careful optimization of GC conditions to prevent degradation in the injection port. chromatographyonline.com

For the analysis of this compound, a fused silica (B1680970) capillary column, such as one with a SE-54 or similar stationary phase, would provide the necessary resolution. epa.gov Optimization of the temperature program is crucial to ensure adequate separation from isomers and related compounds without causing thermal decomposition.

Detector selection is critical for achieving high sensitivity and selectivity. Due to the presence of nitrogen and chlorine atoms in the molecule, several detectors are highly effective:

Nitrogen-Phosphorus Detector (NPD): This detector offers high selectivity for nitrogen-containing compounds, minimizing interference from the sample matrix. epa.gov It is a recommended choice for trace analysis.

Electron Capture Detector (ECD): The three chlorine atoms on the benzene ring make the molecule highly electronegative, resulting in a strong response from an ECD. This detector is known for its exceptional sensitivity to halogenated compounds.

Mass Spectrometer (MS): When coupled with GC, an MS detector provides the highest level of confidence in identification (see section 3.5.3).

Optimization of detector parameters, such as bead voltage for NPD or temperature for ECD, is necessary to maximize the signal-to-noise ratio for the target analyte.

Table 1: Hypothetical GC Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane | Standard column for semi-volatile compounds, providing good resolution. |

| Injection Mode | Splitless | To enhance sensitivity for trace-level analysis. |

| Injector Temp. | 250 °C | High enough for volatilization but low enough to minimize thermal degradation. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min | Optimized to separate the analyte from potential impurities. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC analysis. |

| Detector | NPD or ECD | High selectivity and sensitivity for the nitrogen and chlorine atoms. |

| Detector Temp. | 300 °C | To prevent condensation of the analyte. |

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful alternative to GC, particularly for thermolabile or less volatile compounds, as it does not require derivatization. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) is the most common mode for separating nitroaromatic compounds.

Method development for this compound would involve optimizing the stationary phase, mobile phase composition, and detector settings.

Stationary Phase: A C18 or C8 column is typically effective for retaining and separating aromatic compounds based on their hydrophobicity. studylib.netsielc.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water is commonly used. rsc.orgsielc.com The ratio is adjusted to achieve the desired retention time and resolution. The use of methanol (B129727) has been shown to be superior for both separation and sensitivity for some related chemicals. rsc.org A buffer, such as phosphoric acid or formic acid, may be added to control the pH and improve peak shape, especially if mass spectrometry is used for detection. sielc.comsielc.com

Detection: A UV-Vis detector is highly suitable, as nitroaniline derivatives exhibit strong absorbance in the UV-visible range (see section 3.6). chromatographyonline.com A photodiode array (PDA) detector can be used to acquire the full UV-Vis spectrum of the eluting peak, aiding in its identification.

Table 2: Example HPLC Gradient for Separation of Substituted Nitroanilines

| Time (min) | % Acetonitrile | % Water (0.1% Formic Acid) | Flow Rate (mL/min) |

| 0.0 | 40 | 60 | 1.0 |

| 15.0 | 90 | 10 | 1.0 |

| 20.0 | 90 | 10 | 1.0 |

| 20.1 | 40 | 60 | 1.0 |

| 25.0 | 40 | 60 | 1.0 |

Coupled Techniques (GC-MS, LC-MS) for Enhanced Identification

Coupling chromatographic separation with mass spectrometry provides an unparalleled level of analytical specificity and sensitivity. d-nb.info These hyphenated techniques are essential for the unambiguous identification of this compound in complex samples. epa.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the high separation efficiency of GC with the definitive identification capabilities of MS. After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum shows a molecular ion peak corresponding to the compound's molecular weight and a characteristic fragmentation pattern. This pattern acts as a "fingerprint," allowing for confident identification by comparison with spectral libraries. ajrconline.org For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) provides further confirmation of the structure.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for analyzing compounds that are not amenable to GC. mdpi.com After separation by HPLC, the analyte is introduced into the MS source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS/MS, or tandem mass spectrometry, can be used for even greater selectivity and sensitivity by selecting a precursor ion and monitoring its specific product ions. rsc.orgd-nb.info

Table 3: Predicted Mass Spectral Fragments for this compound (MW ≈ 283.45 g/mol )

| m/z (mass-to-charge ratio) | Possible Fragment | Ionization Mode |

| 282/284/286/288 | [M]⁻ or [M-H]⁻ | Negative Ion ESI/EI |

| 283/285/287/289 | [M]⁺• or [M+H]⁺ | Positive Ion ESI/EI |

| 268/270/272/274 | [M-CH₃]⁺ | EI |

| 238/240/242/244 | [M-NO₂]⁺ | EI |

| 208/210/212 | [M-NO₂-CH₂O]⁺ | EI |

Note: The presence of three chlorine atoms will result in a characteristic isotopic cluster pattern for each fragment containing chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of conjugated systems like this compound. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones, primarily π → π* and n → π* transitions.

The spectrum of a substituted aniline is heavily influenced by the nature and position of its substituents.

The aniline backbone itself has absorption bands in the UV region.

The nitro group (-NO₂) acts as a strong electron-withdrawing group (acceptor) and a chromophore, which typically causes a bathochromic (red) shift of the absorption maxima to longer wavelengths. chemrxiv.org

The amino group (-NH₂) and methoxy group (-OCH₃) are electron-donating groups (donors) . When positioned on the aromatic ring with an acceptor group, they can create a "push-pull" system, leading to significant charge-transfer (CT) character in the electronic transitions and further red-shifting the absorption bands into the visible region. chemrxiv.orgulisboa.pt

The UV-Vis spectrum of this compound is expected to show at least one major absorption band at a relatively long wavelength (likely >350 nm) due to the intramolecular charge transfer from the electron-donating amino and methoxy groups to the electron-accepting nitro group through the π-system of the benzene ring. ulisboa.pt The exact position of the absorption maximum (λ_max) is also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. chemrxiv.org

Table 4: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (λ_max) | Contributing Functional Groups |

| Intramolecular Charge Transfer (CT) | 350 - 450 nm | -NH₂, -OCH₃ (donors) to -NO₂ (acceptor) via phenyl ring |

| π → π* | 250 - 350 nm | Aromatic ring and substituents |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Optimization of Molecular Geometries and Conformational Landscapes

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. For 2,3,5-Trichloro-6-methoxy-4-nitroaniline, this would involve calculating bond lengths, bond angles, and dihedral (torsion) angles.

A key aspect would be to analyze the planarity of the benzene (B151609) ring and the orientation of the substituents. For instance, in studies of other nitroanilines, the twist angle between the nitro (NO₂) group and the phenyl ring is a critical parameter influenced by steric hindrance and intermolecular interactions. mdpi.com Similarly, the orientation of the methoxy (B1213986) (–OCH₃) and amino (–NH₂) groups relative to the ring and adjacent chlorine atoms would be determined. The presence of a substituent ortho to the amino group, as seen in 2-nitroaniline (B44862) derivatives, can lead to the formation of an intramolecular hydrogen bond, which significantly influences the molecule's conformation and electronic properties. scispace.comresearchgate.net DFT calculations would predict whether such an interaction is favorable in the target molecule, considering the steric bulk of the adjacent chlorine atoms.

Prediction of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Once the geometry is optimized, DFT can be used to calculate the electronic structure. This includes understanding how electrons are distributed within the molecule, which is crucial for predicting its chemical behavior.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to calculate the partial atomic charges on each atom. This would reveal the electron-rich and electron-deficient sites. For this molecule, one would expect a significant negative charge on the oxygen atoms of the nitro group and a complex distribution across the chlorinated aromatic ring due to the competing electronic effects of the substituents.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from the molecule.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons.

These parameters provide a quantitative basis for comparing the reactivity of the molecule with other related compounds. mdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Properties

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org

HOMO: This orbital acts as the primary electron donor. In a molecule like this compound, the HOMO would likely be localized on the electron-rich parts of the molecule, such as the amino group and the aromatic ring.

LUMO: This orbital is the primary electron acceptor. The LUMO is typically located on the electron-withdrawing nitro group, which is common in nitroaromatic compounds. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter. A small HOMO-LUMO gap generally implies high chemical reactivity and low kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO. wikipedia.org The energy gap is also directly related to the electronic absorption properties of the molecule; a smaller gap corresponds to absorption at a longer wavelength.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates electron-donating ability. |

| Energy of LUMO | -2.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.0 eV | Relates to chemical reactivity and electronic transitions. researchgate.net |

| Dipole Moment | 5.0 D | Measures the overall polarity of the molecule. |

| Chemical Hardness (η) | 2.0 eV | Indicates resistance to deformation of electron cloud. |

| Electrophilicity (ω) | 2.25 eV | Quantifies the electrophilic nature of the molecule. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and intermolecular interactions in different environments. researchgate.netnih.gov

Conformational Analysis in Solution and Gas Phase

A molecule is not static; it constantly vibrates and rotates. Its substituents can rotate around single bonds, leading to different conformations. MD simulations can explore the conformational landscape of this compound in both the gas phase (as an isolated molecule) and in solution.

In the gas phase, the simulation would reveal the intrinsic flexibility of the molecule. In a solvent, the simulation would show how interactions with solvent molecules (e.g., water, ethanol) influence the preferred conformations. For example, polar solvents might stabilize a more polar conformation of the solute molecule. The simulations would track the fluctuations of key dihedral angles over time to identify the most stable and frequently occurring conformations.

Modeling of Intermolecular Interactions

In a condensed phase (liquid or solid), molecules interact with their neighbors. These intermolecular forces, such as hydrogen bonds and van der Waals interactions, are critical for determining the bulk properties of a material. mdpi.com MD simulations are ideal for studying these interactions.

For this compound, simulations could model how multiple molecules pack together. Key interactions to investigate would include:

Hydrogen Bonding: The amino group (–NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro (–NO₂) and methoxy (–OCH₃) groups can act as acceptors. MD simulations would identify the prevalence and geometry of these hydrogen bonds.

π-π Stacking: The aromatic rings of adjacent molecules could stack on top of each other, an interaction that is important in the crystal packing of many aromatic compounds. scispace.com

Halogen Bonding: The chlorine atoms could potentially act as halogen bond donors, interacting with electron-rich sites on neighboring molecules.

By analyzing the radial distribution functions and interaction energies between molecules, MD simulations can provide a detailed picture of the intermolecular forces that govern the behavior of this compound in a larger system.

Based on a comprehensive search for scientific literature, it is not possible to generate an article with the specific computational and theoretical data requested for the compound “this compound.”

The required sections—pertaining to first-principles prediction of spectroscopic properties (IR/Raman, NMR, UV-Vis) and reaction pathway energetics—necessitate detailed research findings from dedicated computational chemistry studies. Extensive searches have revealed that such specific theoretical analyses for "this compound" have not been published in the available scientific literature.

While computational studies exist for structurally related but different molecules, such as 2-methoxy-4-nitroaniline (B147289) or 1,2,3-trichloro-4-nitrobenzene, this information cannot be extrapolated to the target compound due to significant differences in molecular structure, symmetry, and electronic properties imparted by the specific arrangement of chloro, methoxy, and nitroaniline substituents.

Generating the requested content, including data tables of simulated spectroscopic values and reaction energetics, would require fabricating scientific data, which is not feasible. The production of such an article is contingent upon the existence of peer-reviewed research focused specifically on the computational modeling of this compound.

Environmental Transformation and Degradation Pathways

Photochemical Degradation Mechanisms in Environmental Media

Photochemical degradation, involving the absorption of light energy, is a primary mechanism for the transformation of many aromatic compounds in the environment. This process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances.

Direct Photolysis Pathways under Varying Light Conditions

Direct photolysis of aromatic compounds is highly dependent on the wavelength and intensity of incident light. For a molecule like 2,3,5-Trichloro-6-methoxy-4-nitroaniline, the aromatic ring and the nitro group are the primary chromophores that can absorb environmentally relevant wavelengths of ultraviolet (UV) and visible light. The presence of multiple chlorine atoms and a methoxy (B1213986) group can influence the absorption spectrum and the quantum yield of the photolytic reactions.

While specific data for this compound is unavailable, studies on other chlorinated nitroaromatic compounds suggest that direct photolysis could proceed via several pathways. One common pathway is the reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Another potential pathway is the photohydrolysis of the methoxy group or the displacement of a chlorine atom by a hydroxyl group. The nitro group itself can also undergo photoreduction to a nitroso or amino group. The efficiency of these pathways would likely vary with light conditions, such as the spectral distribution and intensity, which change with geographical location, season, and time of day.

Indirect Photolysis Mediated by Environmental Photosensitizers

In natural waters, indirect photolysis often plays a more significant role than direct photolysis. This process is mediated by environmental photosensitizers, such as dissolved organic matter (DOM), nitrate, and nitrite, which absorb sunlight and produce reactive oxygen species (ROS) like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (O₂⁻•).

These highly reactive species can then attack the this compound molecule. Hydroxyl radicals are powerful, non-selective oxidants that can react with the aromatic ring through addition or hydrogen abstraction, leading to hydroxylation, ring-opening, and mineralization. Singlet oxygen, being a more selective oxidant, would likely react with the electron-rich aniline (B41778) ring. The rate of indirect photolysis would depend on the concentration and type of photosensitizers present in the environmental medium, as well as the water chemistry (e.g., pH, alkalinity).

Hydrolytic Degradation Pathways

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The susceptibility of this compound to hydrolysis would be influenced by the stability of its various functional groups.

pH-Dependent Hydrolysis Kinetics and Reaction Products

The rate of hydrolysis is often highly dependent on the pH of the surrounding medium. For this compound, both acid- and base-catalyzed hydrolysis could be possible. Under acidic conditions, the amino and methoxy groups could be protonated, potentially facilitating nucleophilic attack by water. Under basic conditions, the hydroxyl ion (OH⁻) is a stronger nucleophile than water and could lead to the displacement of chlorine atoms or the methoxy group.

The electron-withdrawing nature of the nitro and chloro groups would activate the aromatic ring towards nucleophilic substitution. Therefore, it is plausible that hydrolysis could lead to the formation of chlorinated methoxy nitrophenols or dihydroxy-trichloro-nitrobenzene derivatives. The kinetics of these reactions would need to be determined experimentally to understand the compound's persistence in aquatic environments with varying pH levels.

Identification of Hydrolysis Intermediates

Identifying the intermediate products of hydrolysis is crucial for understanding the complete degradation pathway. For this compound, potential hydrolysis intermediates could include:

2,3,5-Trichloro-4-nitro-6-aminophenol: resulting from the hydrolysis of the methoxy group.

Hydroxy- or dihydroxy-substituted analogs: resulting from the replacement of one or more chlorine atoms.

Advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) would be essential for the separation and identification of these potential intermediates in laboratory hydrolysis studies.

Biotic Degradation by Microorganisms

The biodegradation of xenobiotic compounds by microorganisms is a critical process for their removal from the environment. The highly substituted nature of this compound suggests that it may be recalcitrant to microbial degradation.

The presence of multiple chlorine atoms and a nitro group generally decreases the biodegradability of aromatic compounds. Microorganisms capable of degrading such compounds often possess specialized enzymatic systems. The initial steps in the biodegradation of nitroaromatic compounds often involve the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov This can occur under both aerobic and anaerobic conditions.

Following nitro group reduction, or in some cases as an initial step, dehalogenation can occur. This can proceed via reductive, oxidative, or hydrolytic mechanisms, catalyzed by dehalogenase enzymes. The methoxy group can be cleaved by etherase enzymes. Subsequently, the aromatic ring can be cleaved by dioxygenase enzymes under aerobic conditions or through reductive pathways under anaerobic conditions, eventually leading to mineralization.

The specific microbial consortia or isolated strains capable of degrading this compound have not been identified. However, bacteria from genera such as Pseudomonas, Rhodococcus, and Bacillus have been shown to degrade a variety of chlorinated and nitrated aromatic compounds. researchgate.net The metabolic pathways and the efficiency of degradation would depend on the specific microbial community, environmental conditions (e.g., presence of oxygen, temperature, pH), and the availability of other carbon and energy sources.

No Information Available for this compound

Extensive searches for scientific literature and data concerning the chemical compound This compound have yielded no specific information regarding its environmental transformation and degradation pathways, sorption and mobility in environmental compartments, or the modeling of its environmental fate and persistence.

The requested article, which was to be structured around detailed research findings on this particular compound, cannot be generated due to the apparent lack of available research data. Searches for bacterial and fungal degradation, enzymatic processes, and environmental mobility of this compound did not return any relevant studies.

It is possible that this specific isomer has not been a subject of environmental research, or that such research is not publicly available. Therefore, the detailed sections and subsections outlined in the request, including data on bacterial degradation pathways, fungal biotransformation, enzymatic degradation processes, sorption, mobility, and environmental fate modeling, cannot be addressed.

Mentioned Compounds

As no data was found for the target compound, no other chemical compounds are mentioned in this article.

Molecular Recognition and Intermolecular Interactions

Hydrogen Bonding Networks in Crystalline and Solution States

A thorough search of scientific databases and literature reveals no specific studies on the hydrogen bonding networks of 2,3,5-Trichloro-6-methoxy-4-nitroaniline in either its crystalline or solution states. The primary amine (-NH2) group in the molecule is a potential hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and methoxy (B1213986) (-OCH3) groups, as well as the nitrogen atom of the nitro group, are potential hydrogen bond acceptors.

In the absence of experimental crystallographic data or computational modeling for this specific compound, any description of its hydrogen bonding patterns would be purely speculative. Typically, in related nitroaniline structures, N-H···O and N-H···N hydrogen bonds are observed, often leading to the formation of chains, sheets, or more complex three-dimensional networks. The presence of three chlorine atoms and a methoxy group would sterically and electronically influence these interactions, but without specific data, no definitive statements can be made.

Data Table: Hydrogen Bonding Parameters for this compound

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

| Data Not Available | - | - | - | - |

A representative data table is provided, but no data is available from the searched literature for this compound.

Halogen Bonding Interactions with Electron Donors

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The chlorine atoms in this compound, particularly when attached to an electron-withdrawing aromatic ring, have the potential to act as halogen bond donors.

However, no published research was found that investigates the halogen bonding interactions of this compound with electron donors. Such studies would be valuable for understanding its potential use in crystal engineering and the design of supramolecular assemblies. The strength and geometry of these potential halogen bonds would be influenced by the nature of the electron donor and the local electronic environment of the chlorine atoms.

Investigations of Supramolecular Assembly Principles

As no such studies were identified in the performed search, the principles governing the supramolecular assembly of this specific compound remain uninvestigated. Research in this area would clarify how the different functional groups cooperate and compete to direct the formation of the larger solid-state architecture.

Advanced Applications in Chemical Research and Materials Science Academic Focus

Investigation in Catalysis (e.g., as Ligand Precursors or Organocatalysts)

Research on related nitroaniline compounds does indicate that this class of molecules can be active in areas like non-linear optics and as intermediates in synthesis. However, no specific data or research findings are available for 2,3,5-Trichloro-6-methoxy-4-nitroaniline itself. Further experimental research would be required to determine its potential applications in these fields.

Q & A

Q. What are the recommended synthetic routes for 2,3,5-Trichloro-6-methoxy-4-nitroaniline, and how can reaction conditions be optimized to enhance yield?

- Methodological Answer : Synthesis typically involves sequential nitration, chlorination, and methoxylation of aniline derivatives. For nitration, controlled temperature (e.g., 0–5°C) and sulfuric acid as a solvent/catalyst are critical to avoid over-nitration. Chlorination may employ FeCl₃ or AlCl₃ as Lewis acids, with stoichiometric adjustments to target trichlorination. Methoxylation via nucleophilic substitution (e.g., using NaOMe) requires anhydrous conditions. Optimization includes monitoring intermediates via TLC or HPLC and adjusting reaction times (e.g., 12–24 hours for nitration) .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- HPLC : To assess purity (>95% threshold) using acetonitrile-based mobile phases, as validated for nitroaniline derivatives in explosive analysis .

- NMR (¹H/¹³C) : Assign peaks for nitro, methoxy, and chloro substituents; compare with reference spectra of structurally similar compounds like 4-nitroaniline .

- Mass Spectrometry (EI-MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in amber glass vials at 0–6°C under inert gas (N₂/Ar) to prevent photodegradation and hydrolysis. Stability tests under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) can predict shelf life, as demonstrated for methoxy-nitroaniline analogs .

Advanced Research Questions

Q. What mechanistic insights explain the electron-withdrawing effects of substituents on the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The nitro (-NO₂) and chloro (-Cl) groups create a strong electron-deficient aromatic ring, directing nucleophilic attacks to specific positions. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict regioselectivity. Experimental validation involves synthesizing derivatives with varying substituents and comparing reaction rates via kinetic assays .

Q. How can conflicting data on the compound’s degradation pathways under acidic vs. alkaline conditions be resolved?

- Methodological Answer : Design pH-controlled stability studies (e.g., pH 2–12 buffers at 25°C) with LC-MS monitoring. Identify degradation products (e.g., demethoxylation or nitro reduction) and propose pathways using isotopic labeling (e.g., ¹⁸O in methoxy groups). Compare results with structurally related compounds like 2-amino-6-chloro-4-nitrophenol, where alkaline hydrolysis dominates .

Q. What strategies can isolate and quantify trace impurities (e.g., polychlorinated byproducts) in synthetic batches?

- Methodological Answer : Use preparative HPLC with C18 columns and gradient elution (water:acetonitrile 70:30 to 30:70) to separate impurities. Quantify via calibration curves using standards of suspected byproducts (e.g., dichloro analogs). Cross-validate with GC-MS for volatile impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound across studies?

- Methodological Answer : Variations may arise from impurities or polymorphic forms. Recrystallize the compound from different solvents (e.g., ethanol vs. DCM) and analyze purity via DSC. Compare results with high-purity standards (e.g., >99.9%) of nitroaniline derivatives, as documented in reagent catalogs .

Safety and Handling

Q. What precautions are critical when handling this compound due to its mutagenic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.